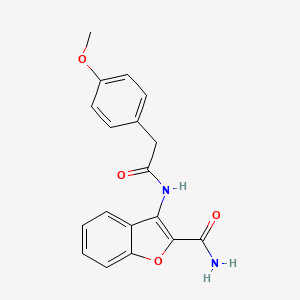

3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide

説明

“3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

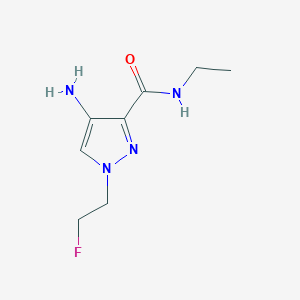

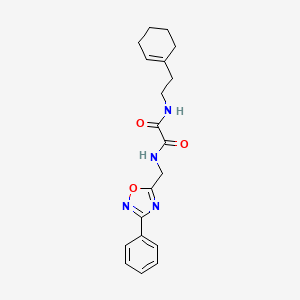

The molecular formula of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is C18H16N2O5. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This could potentially be relevant to the chemical reactions involving “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide”.Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is 340.335. Further physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用

Neuroscience: Enhancement of O-GlcNAcylation

This compound has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This process is crucial for the survival of cells and tissues, particularly in the brain where it may improve neuronal tolerance to ischemia.

Antibacterial Research: Novel Furan Derivatives

In the realm of antibacterial research, furan derivatives, including this compound, are being explored for their potential to combat microbial resistance . The inclusion of the furan nucleus in synthetic techniques is a key strategy in developing new drugs with antibacterial properties.

Bioenergetics: Mitochondrial Homeostasis

The compound is involved in research related to mitochondrial homeostasis. It has been shown that modifications like O-GlcNAcylation can improve mitochondrial function and bioenergy, which is essential for cellular health and combating diseases related to mitochondrial dysfunction .

Pharmacology: Therapeutic Applications

In pharmacology, the compound is part of a broader class of benzofuran derivatives that exhibit a range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Cellular Stress Response: Neuroprotection

Studies have indicated that compounds like 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide can confer neuroprotection by regulating local glucose metabolism and improving the cellular stress response, particularly in models of cerebral ischemic injury .

Mitochondrial Apoptosis Pathway Inhibition

Research has also focused on the compound’s ability to inhibit the mitochondrial apoptosis pathway. This is significant in preventing cell death in various pathological conditions, including neurodegenerative diseases and ischemic injuries .

作用機序

While the specific mechanism of action for “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is not explicitly mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . This suggests that they could potentially act on different clinically approved targets .

将来の方向性

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWMDYXUUYOKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325664 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898354-81-9 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)

![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)

![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)